2-(4-aminophenoxy)-N-methylacetamide synthesis protocol
2-(4-aminophenoxy)-N-methylacetamide synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2-(4-aminophenoxy)-N-methylacetamide
Introduction
2-(4-aminophenoxy)-N-methylacetamide is a substituted aromatic amine and acetamide derivative. As an intermediate in medicinal chemistry and materials science, its synthesis is of interest to researchers in drug development and organic synthesis. The structure combines a phenoxy ether linkage with a secondary amide and a primary aromatic amine, offering multiple points for further chemical modification. This guide provides a comprehensive, field-tested protocol for its synthesis, grounded in established chemical principles. The narrative is designed for professionals, explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
The synthetic strategy is a robust, two-step process. It begins with the formation of a nitro-substituted ether intermediate via a Williamson ether synthesis, followed by the chemoselective reduction of the nitro group to the desired primary amine. This approach is advantageous as it utilizes readily available starting materials and employs reliable, high-yielding reactions.
Section 1: Synthetic Strategy Overview
The synthesis is logically divided into two primary stages:
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Ether Formation: A classic SN2 reaction between the sodium salt of 4-nitrophenol and 2-chloro-N-methylacetamide. The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, facilitating its removal and subsequent nucleophilic attack.
-
Nitro Group Reduction: The aromatic nitro group of the intermediate is selectively reduced to a primary amine. Catalytic transfer hydrogenation is the method of choice, offering high efficiency, mild reaction conditions, and a straightforward workup compared to alternatives like metal/acid reductions.[1][2]
The overall transformation is depicted below.
Section 2: Step 1 - Synthesis of 2-(4-nitrophenoxy)-N-methylacetamide
Principle and Mechanism
This step is a Williamson ether synthesis. The reaction proceeds by deprotonating the weakly acidic hydroxyl group of 4-nitrophenol with a suitable base (e.g., sodium hydride or potassium carbonate) to form a potent nucleophile, the 4-nitrophenoxide anion. This anion then displaces the chloride ion from 2-chloro-N-methylacetamide in an SN2 reaction to form the desired ether linkage.[3][4] The choice of an aprotic polar solvent like DMF or acetone is critical as it effectively solvates the cation of the base without interfering with the nucleophile, thereby accelerating the reaction.
Experimental Protocol
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-nitrophenol (1.0 eq).
-
Add anhydrous acetone or DMF as the solvent.
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the suspension.[5] The use of K₂CO₃ is a practical and safer alternative to sodium hydride.
-
Stir the mixture at room temperature for 20 minutes.
-
Add 2-chloro-N-methylacetamide (1.1 eq) to the reaction mixture portion-wise over 10 minutes.
-
Heat the reaction mixture to reflux (for acetone) or to 60-70 °C (for DMF) and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-nitrophenol spot has been consumed.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water with stirring.
-
The solid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Dry the resulting solid under vacuum to yield 2-(4-nitrophenoxy)-N-methylacetamide, which can often be used in the next step without further purification.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity | Role |
| 4-Nitrophenol | 139.11 | 1.0 | (e.g., 5.0 g) | Starting Material |
| 2-chloro-N-methylacetamide | 107.54 | 1.1 | (e.g., 4.2 g) | Electrophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | (e.g., 7.4 g) | Base |
| Anhydrous Acetone or DMF | - | - | (e.g., 100 mL) | Solvent |
Section 3: Step 2 - Reduction of 2-(4-nitrophenoxy)-N-methylacetamide
Principle and Mechanism
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[1] Catalytic hydrogenation is a highly effective and clean method for this conversion, producing water as the only byproduct.[6][7] In this protocol, we employ catalytic transfer hydrogenation. Palladium on carbon (Pd/C) is the catalyst, and hydrazine hydrate serves as the in-situ source of hydrogen. The reaction proceeds via the adsorption of the nitro compound and hydrazine onto the palladium surface, where a stepwise reduction occurs (–NO₂ → –NO → –NHOH → –NH₂).[6] This method avoids the need for high-pressure hydrogenation gas, making it more accessible for standard laboratory setups.[8][9]
Experimental Protocol
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In a 500 mL round-bottom flask, dissolve the 2-(4-nitrophenoxy)-N-methylacetamide (1.0 eq) from Step 1 in ethanol or methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material). Caution: Pd/C can be pyrophoric when dry; handle as a slurry or under an inert atmosphere.
-
Place the flask in an ice-water bath to manage the initial exotherm.
-
Slowly add hydrazine monohydrate (3.0-5.0 eq) dropwise via an addition funnel. Vigorous gas evolution (nitrogen) will be observed. Caution: Hydrazine is toxic and corrosive.[9] Handle in a well-ventilated fume hood.
-
After the initial exothermic reaction subsides, remove the ice bath and allow the mixture to stir at room temperature. Gentle warming (40-50 °C) can be applied to drive the reaction to completion.
-
Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot (the amine) indicates completion (typically 1-3 hours).
-
Upon completion, the reaction mixture must be filtered to remove the palladium catalyst. Filter the mixture through a pad of Celite®. Crucial Safety Note: The Celite pad and the catalyst must be kept wet with the solvent (ethanol) at all times during filtration to prevent ignition of the catalyst upon exposure to air.[6] Do not allow the filter cake to dry.
-
Wash the filter cake with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-(4-aminophenoxy)-N-methylacetamide.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity | Role |
| 2-(4-nitrophenoxy)-N-methylacetamide | 210.18 | 1.0 | (from Step 1) | Starting Material |
| 10% Palladium on Carbon (Pd/C) | - | - | (5-10% w/w) | Catalyst |
| Hydrazine Monohydrate (~64% N₂H₄) | 50.06 | 3.0 - 5.0 | (e.g., 3-5 mL) | Hydrogen Source |
| Ethanol or Methanol | - | - | (e.g., 150 mL) | Solvent |
| Celite® | - | - | - | Filter Aid |
Section 4: Characterization of the Final Product
The identity and purity of the synthesized 2-(4-aminophenoxy)-N-methylacetamide should be confirmed using standard analytical techniques.
-
Physical Appearance: Typically an off-white to light brown solid.
-
Melting Point: Compare the experimentally determined melting point with literature values.
-
Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons (with splitting patterns indicative of para-substitution), the N-H protons of the amine, the O-CH₂ protons, and the N-methyl group.
-
¹³C NMR: Confirms the number of unique carbon environments.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of C₉H₁₂N₂O₂ (180.21 g/mol ).[10]
-
Infrared (IR) Spectroscopy: Will show characteristic stretches for N-H bonds (amine), C=O (amide), and C-O-C (ether).
-
Section 5: Safety and Handling
Professional laboratory safety practices are mandatory. This synthesis involves hazardous materials, and a thorough risk assessment should be conducted.
-
Hazard Identification:
-
2-(4-aminophenoxy)-N-methylacetamide: May cause skin, eye, and respiratory irritation.[11]
-
2-chloro-N-methylacetamide: Irritant. Handle with care.
-
4-Nitrophenol: Toxic and an irritant.
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. All handling must be performed in a certified chemical fume hood.[9]
-
Palladium on Carbon (Pd/C): Flammable solid, potentially pyrophoric when dry.[6] Never allow the catalyst to dry in the presence of air, especially after use in a hydrogenation reaction.
-
Solvents (DMF, Acetone, Ethanol): Flammable liquids. DMF is a reproductive toxin.
-
-
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves at all times.[11][12]
-
Engineering Controls: Use a well-ventilated chemical fume hood for all steps, especially when handling hydrazine hydrate and volatile solvents.[11]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench the used Pd/C catalyst on Celite by suspending it in water before disposal.
-
Section 6: Experimental Workflow Summary
The entire process from starting materials to the purified final product involves a logical sequence of standard laboratory operations.
References
- Vertex AI Search. (n.d.). Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni). Retrieved March 13, 2026.
-
ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF. Retrieved March 13, 2026, from [Link]
-
American Chemical Society. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved March 13, 2026, from [Link]
-
American Chemical Society. (2023, December 21). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development. Retrieved March 13, 2026, from [Link]
-
C&CS Catalysts and Chemical Specialties GmbH. (n.d.). Hydrogenation of nitro compounds to anilines. Retrieved March 13, 2026, from [Link]
- Google Patents. (n.d.). CN113354599A - Preparation method of nintedanib key intermediate.
-
PubChemLite. (n.d.). 2-(4-aminophenoxy)-n,n-dimethylacetamide. Retrieved March 13, 2026, from [Link]
-
PubChemLite. (n.d.). 2-(4-aminophenoxy)-n-methylacetamide. Retrieved March 13, 2026, from [Link]
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved March 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved March 13, 2026, from [Link]
-
Baghdad Science Journal. (2014). Synthesis of Some new 2-(4-Aryliminophenoxy)N- Arylacetamide Via p-hydroxy benzaldehyde. Retrieved March 13, 2026, from [Link]
-
ResearchGate. (2014, June). Synthesis of Some new 2-(4-Aryliminophenoxy)NArylacetamide Via p-hydroxy benzaldehyde. Retrieved March 13, 2026, from [Link]
-
MDPI. (2012, February 22). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved March 13, 2026, from [Link]
-
TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. Retrieved March 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide. Retrieved March 13, 2026, from [Link]
-
IUCr Journals. (2022, March 10). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved March 13, 2026, from [Link]
-
IUCrData. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved March 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved March 13, 2026, from [Link]
Sources
- 1. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. orgosolver.com [orgosolver.com]
- 7. Hydrogenation of nitro compounds to anilines - candcs [candcs.de]
- 8. researchgate.net [researchgate.net]
- 9. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]
- 10. PubChemLite - 2-(4-aminophenoxy)-n-methylacetamide (C9H12N2O2) [pubchemlite.lcsb.uni.lu]
- 11. aksci.com [aksci.com]
- 12. fishersci.se [fishersci.se]

